molecular formula C14H9NO3 B14754001 3-Phenyl-1,3-benzoxazine-2,4-dione CAS No. 1217-25-0

3-Phenyl-1,3-benzoxazine-2,4-dione

Cat. No.: B14754001
CAS No.: 1217-25-0
M. Wt: 239.23 g/mol
InChI Key: AIPDYRUQGNTLLE-UHFFFAOYSA-N
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Description

3-Phenyl-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused to an oxazine ring, which contains both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of salicylanilide with ethyl chloroformate . Another method includes the reaction of 2-hydroxybenzonitrile with phenylisocyanate, followed by hydrolytic cleavage . Additionally, triphosgene has been employed as a reagent for the direct construction of the 3-aryl-1,3-benzoxazine-2,4-dione system .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available starting materials such as salicylanilide and ethyl chloroformate. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of triphosgene as a reagent has also been explored for large-scale synthesis due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms with different functional groups.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions result in the formation of substituted benzoxazine derivatives.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis . The compound’s structure allows it to interact with enzymes and other proteins, disrupting essential biological processes in the target organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1,3-benzoxazine-2,4-dione stands out due to its unique combination of biological activities and chemical reactivity

Properties

CAS No.

1217-25-0

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

3-phenyl-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)18-14(17)15(13)10-6-2-1-3-7-10/h1-9H

InChI Key

AIPDYRUQGNTLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OC2=O

Origin of Product

United States

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